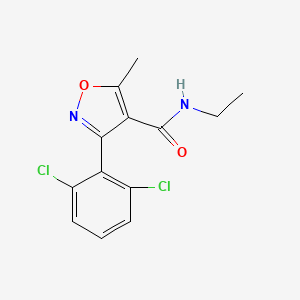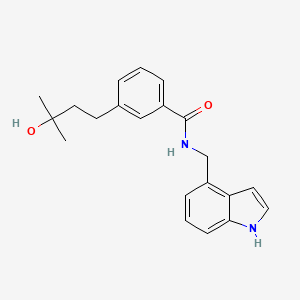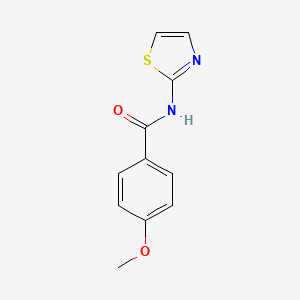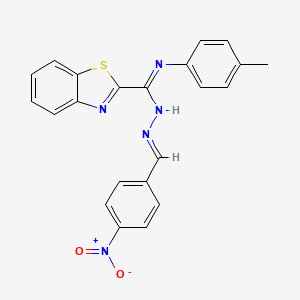![molecular formula C21H27N3O2 B5545467 (1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multistep synthetic pathways, utilizing catalysts such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) for the efficient synthesis of tetrahydrobenzo[b]pyran derivatives, a structural motif that shares some similarity with the target molecule (Tahmassebi, Bryson, & Binz, 2011). Such catalysts are favored for their mild and efficient catalytic activities in synthesizing cyclic compounds.
Molecular Structure Analysis
The molecular structure of this compound, featuring a diazabicyclo[3.2.2]nonane core flanked by an indolylcarbonyl group and a tetrahydro-2H-pyran-4-yl moiety, hints at a complex stereochemistry and conformational dynamics. Studies on similar scaffolds have highlighted the significance of N-alkylation and the use of polyethylene glycols (PEGs) for green synthesis, underscoring the relevance of understanding structural intricacies for synthetic advancements (Ghumro et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from related structures, where the use of diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst facilitates Friedel-Crafts acylation, suggesting potential reactivity paths for the indol-5-ylcarbonyl group in similar compounds (Taylor et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the material aspects of the compound. While specific data on this compound is scarce, analogous studies on diazabicyclo[3.3.1]nonane derivatives provide insights into solubility trends and crystallographic characteristics, relevant for anticipating the compound's behavior in various solvents and under different physical conditions (Ponnuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the compound's utility in further synthetic applications. Investigations into similar bicyclic structures have shed light on their reactivity, particularly in the context of nucleophilic substitutions and electrophilic additions, which could be extrapolated to understand the reactivity of the indolylcarbonyl and tetrahydro-pyran moieties in the target molecule (Halim & Ibrahim, 2022).
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Ionic Liquid and Catalysis : A study by Shirini et al. (2017) introduced a new acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane (DABCO), which was utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant due to their biological activity and potential pharmaceutical applications, showcasing the utility of DABCO derivatives in facilitating efficient synthesis processes with environmental benefits Shirini et al., 2017.
Green Chemistry : Another study highlighted the use of 1,4-diazabicyclo[2.2.2]octane as a mild and efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction. The method's advantages include environmental friendliness, simple workup procedures, and good yields, pointing to the role of diazabicyclo derivatives in promoting sustainable chemical synthesis Tahmassebi et al., 2011.
Efficient Synthesis of Heterocycles : Research by Goli-Jolodar et al. (2016) on the synthesis of spiro-4H-pyrans using a novel basic ionic liquid containing dual basic functional groups demonstrates the utility of diazabicyclo derivatives in the efficient and environmentally friendly synthesis of complex heterocyclic compounds. This study emphasizes the potential for these catalysts to enhance reaction efficiency and selectivity in the synthesis of compounds with potential biological activity Goli-Jolodar et al., 2016.
properties
IUPAC Name |
1H-indol-5-yl-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(17-2-4-20-16(11-17)5-8-22-20)24-13-15-1-3-19(24)14-23(12-15)18-6-9-26-10-7-18/h2,4-5,8,11,15,18-19,22H,1,3,6-7,9-10,12-14H2/t15-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUKWKZHGJMCM-HNAYVOBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=C(C=C3)NC=C4)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=C(C=C3)NC=C4)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)


![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)


![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
